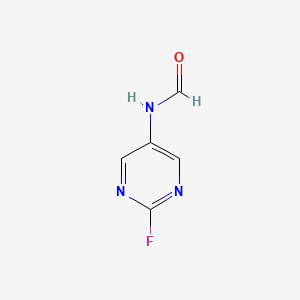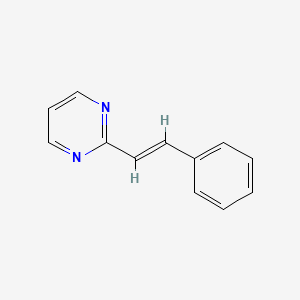
(E)-2-styrylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Styrylpyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a styryl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-styrylpyrimidine typically involves the condensation of 2-methylpyrimidine with benzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is facilitated by the presence of a base such as piperidine or sodium ethoxide. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or toluene to yield the desired product.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory-scale synthesis for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: (E)-2-Styrylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the styryl group to an ethyl group, yielding 2-ethylpyrimidine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Products include 2-formylpyrimidine or 2-carboxypyrimidine.
Reduction: The major product is 2-ethylpyrimidine.
Substitution: Depending on the reagent, products can include halogenated or nitrated pyrimidines.
Aplicaciones Científicas De Investigación
(E)-2-Styrylpyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which (E)-2-styrylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group can facilitate binding interactions through π-π stacking or hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and other electrostatic interactions.
Comparación Con Compuestos Similares
2-Styrylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Vinylpyrimidine: Contains a vinyl group instead of a styryl group.
2-Phenylpyrimidine: Lacks the double bond present in the styryl group.
Uniqueness: (E)-2-Styrylpyrimidine is unique due to the presence of both the styryl group and the pyrimidine ring, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C12H10N2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-10H/b8-7+ |
Clave InChI |
JVOZXKIBCDWEKA-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=NC=CC=N2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


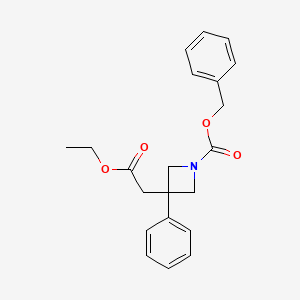
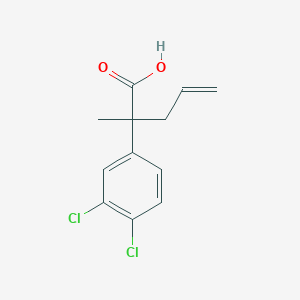
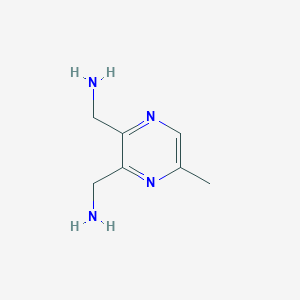
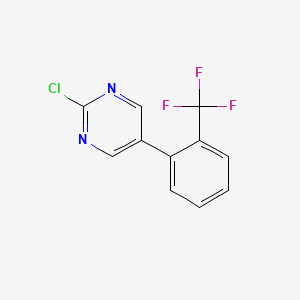
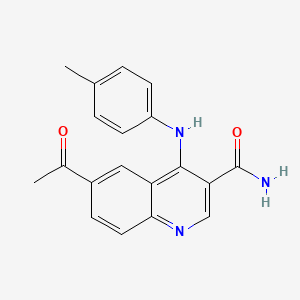
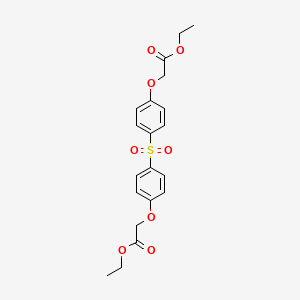


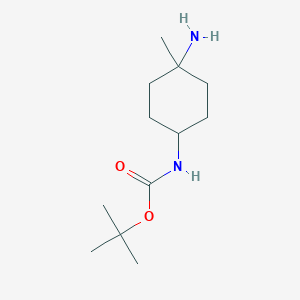
![2-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101123.png)
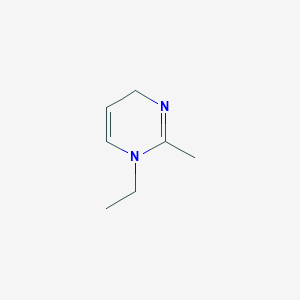
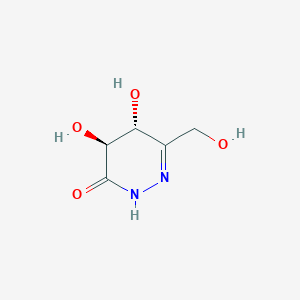
![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
